molecular formula C12H14ClN3 B11871022 2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B11871022
M. Wt: 235.71 g/mol
InChI Key: ZHJXNULWZFIEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro, ethyl, and methyl substituent on a tetrahydro-naphthyridine ring system. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted pyridine derivative, the compound can be synthesized through a series of reactions involving halogenation, alkylation, and cyclization steps. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high yield and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, alkylating agents, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile include other naphthyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

2-chloro-4-ethyl-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C12H14ClN3/c1-3-8-9(6-14)12(13)15-11-4-5-16(2)7-10(8)11/h3-5,7H2,1-2H3

InChI Key

ZHJXNULWZFIEGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC2=C1CN(CC2)C)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.